2-(4-Chloro-6-methylpyrimidin-2-YL)ethanamine
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Overview
Description
2-(4-Chloro-6-methylpyrimidin-2-yl)ethanamine is a chemical compound with the molecular formula C7H10ClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-6-methylpyrimidin-2-yl)ethanamine typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with an appropriate amine under microwave conditions. This method is preferred due to its efficiency and reduced reaction times compared to conventional heating methods . The reaction conditions often involve the use of solvents such as dichloromethane and isopropanol, with purification achieved through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-6-methylpyrimidin-2-yl)ethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases, nucleophiles, and oxidizing or reducing agents. The reaction conditions vary depending on the desired transformation but often involve solvents such as dichloromethane, ether, and ethyl acetate .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidines .
Scientific Research Applications
2-(4-Chloro-6-methylpyrimidin-2-yl)ethanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Chloro-6-methylpyrimidin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit antitrypanosomal and antiplasmodial activities by interfering with the biological processes of the causative organisms . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Chloro-6-methylpyrimidin-2-yl)ethanamine include:
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C7H10ClN3 |
---|---|
Molecular Weight |
171.63 g/mol |
IUPAC Name |
2-(4-chloro-6-methylpyrimidin-2-yl)ethanamine |
InChI |
InChI=1S/C7H10ClN3/c1-5-4-6(8)11-7(10-5)2-3-9/h4H,2-3,9H2,1H3 |
InChI Key |
MTBDUQUFOGIPTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)CCN)Cl |
Origin of Product |
United States |
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